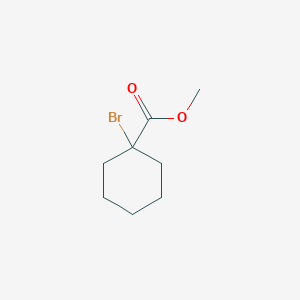

Methyl 1-bromocyclohexanecarboxylate

CAS No.: 3196-23-4

Cat. No.: VC2434842

Molecular Formula: C8H13BrO2

Molecular Weight: 221.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3196-23-4 |

|---|---|

| Molecular Formula | C8H13BrO2 |

| Molecular Weight | 221.09 g/mol |

| IUPAC Name | methyl 1-bromocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |

| Standard InChI Key | RNWRVPVPLQMTAP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCCCC1)Br |

| Canonical SMILES | COC(=O)C1(CCCCC1)Br |

Introduction

Structural and Chemical Properties

Molecular Structure

Methyl 1-bromocyclohexanecarboxylate (C₈H₁₃BrO₂) features a cyclohexane ring with both a bromine atom and a methyl ester group attached to the same carbon atom, creating a quaternary carbon center. This structural arrangement contributes significantly to its reactivity profile and synthetic utility.

Key structural identifiers include:

Physical and Spectroscopic Properties

The compound possesses several notable physical properties:

-

Refractive Index: n₂₀/D 1.493

-

Boiling Point: 115-116°C at 19 mm Hg

-

Physical State: Colorless liquid at room temperature

A comprehensive table of predicted collision cross-section data provides valuable information for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.01717 | 141.2 |

| [M+Na]⁺ | 242.99911 | 142.3 |

| [M+NH₄]⁺ | 238.04371 | 147.3 |

| [M+K]⁺ | 258.97305 | 141.4 |

| [M-H]⁻ | 219.00261 | 141.1 |

| [M+Na-2H]⁻ | 240.98456 | 144.3 |

| [M]⁺ | 220.00934 | 140.1 |

| [M]⁻ | 220.01044 | 140.1 |

These spectroscopic parameters are essential for compound identification and purity assessment in analytical chemistry applications .

Synthetic Applications

Reformatsky Reactions

The most significant application of methyl 1-bromocyclohexanecarboxylate lies in Reformatsky reactions, where it serves as a key precursor for generating organozinc intermediates. The reaction typically involves the treatment of methyl 1-bromocyclohexanecarboxylate with zinc metal to form a Reformatsky reagent, which can subsequently react with various electrophiles.

This reactivity has been extensively exploited in organic synthesis, particularly for constructing complex molecular frameworks. The Reformatsky reagent generated from methyl 1-bromocyclohexanecarboxylate exhibits nucleophilic character and readily participates in addition reactions with various electrophiles, including aldehydes, ketones, and imines .

Synthesis of Spirocyclic Compounds

Methyl 1-bromocyclohexanecarboxylate has demonstrated remarkable utility in constructing spirocyclic architectures. Research by Kirillov et al. documented the interaction of Reformatsky reagents prepared from this compound with N,N′-bis(arylmethylidene)benzidines, resulting in nucleophilic addition to the C=N group of the substrate . This addition is followed by an intramolecular ring closure mechanism, where the amide nitrogen atom attacks the ester carbonyl group, ultimately leading to the formation of spirocyclic compounds .

The general reaction pathway involves:

-

Generation of the Reformatsky reagent from methyl 1-bromocyclohexanecarboxylate and zinc

-

Nucleophilic addition to the C=N bond

-

Intramolecular cyclization

-

Formation of the spirocyclic product

This methodology provides a convenient route to structurally complex spirocyclic systems that would otherwise require multistep synthetic sequences.

Recent Research Developments

Synthesis of Bis(spiro-β-lactams)

A significant research application involves the synthesis of bis(spiro-β-lactams). Kirillov and colleagues reported that the Reformatsky reagent derived from methyl 1-bromocyclohexane-1-carboxylate reacts with N,N′-bis(arylmethylidene)benzidines to produce a diverse array of spirocyclic compounds . The reaction proceeds through the formation of intermediates resulting from nucleophilic addition to the C=N group, followed by intramolecular cyclization to afford two series of spirocompounds .

Further research established that the Reformatsky reagent prepared from methyl 1-bromocyclohexanecarboxylate reacts with N,N′-(1,4-phenylene)bis(1-arylmethanimines) to generate 2,2′-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones] . These compounds have demonstrated significant biological activity, with several exhibiting antinociceptive properties at or above the level of the comparator product, metamizole sodium, highlighting their potential as pharmaceutical leads .

Formation of Spirodihydropyran-2-ones

Nikiforova et al. investigated the reaction between methyl 1-bromocyclohexanecarboxylate, zinc, and 3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-ones . After hydrolysis of the reaction mixture, they isolated spirodihydropyran-2-ones containing a 1-(2-hydroxybenzoyl)cyclohexyl substituent in the 6-position . The structure of these novel products was conclusively established through X-ray diffraction analysis .

This research demonstrates the versatility of methyl 1-bromocyclohexanecarboxylate in accessing complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Reactions with N,N′-(1,4-Phenylene)bis(1-arylmethanimines)

Another significant application involves the reaction of the Reformatsky reagent prepared from methyl 1-bromocyclohexanecarboxylate with N,N′-(1,4-phenylene)bis(1-arylmethanimines) . This transformation produces 2,2′-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones], which represent an important class of compounds with potential biological activities .

The reaction exemplifies the utility of methyl 1-bromocyclohexanecarboxylate in constructing complex nitrogen-containing heterocycles with defined stereochemistry and functional group arrangements.

Reactions with Zinc and Other Substrates

Interaction with Chalcones

The reaction of methyl 1-bromocyclohexanecarboxylate with zinc and 3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-ones (chalcones) represents a significant synthetic pathway . Nikiforova and colleagues documented that this reaction, followed by hydrolysis of the reaction mixture, yields spirodihydropyran-2-ones with a 1-(2-hydroxybenzoyl)cyclohexyl substituent at the 6-position .

The structural confirmation of these products through X-ray diffraction analysis provides valuable insights into the reaction mechanism and the three-dimensional arrangement of the resulting spirocyclic compounds .

Reaction with N,N′-(1,4-Phenylene)bis(1-arylmethanimines)

The Reformatsky reagent prepared from methyl 1-bromocyclohexanecarboxylate has been demonstrated to react with N,N′-(1,4-phenylene)bis(1-arylmethanimines) to produce 2,2′-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones] . This reaction illustrates the compound's utility in constructing complex nitrogen-containing heterocycles with spirocyclic architectures.

Biological Activity and Applications

Several compounds synthesized using methyl 1-bromocyclohexanecarboxylate as a key precursor have demonstrated promising biological activities. For instance, certain 2,2′-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones] exhibited antinociceptive activity at or above the level of metamizole sodium, a standard analgesic agent .

These findings highlight the potential pharmaceutical applications of compounds derived from methyl 1-bromocyclohexanecarboxylate and underscore the importance of this reagent in medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume